
Tetratriacontanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetratriacontanal is a long-chain aldehyde with the chemical formula
C34H68O
. It is a member of the aliphatic aldehyde family, characterized by a straight-chain structure. This compound is notable for its presence in various natural sources and its applications in different scientific fields.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetratriacontanal can be synthesized through several methods, including:
Oxidation of Tetratriacontanol: One common method involves the oxidation of tetratriacontanol (a long-chain alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an anhydrous solvent like dichloromethane.
Hydroformylation: Another method is the hydroformylation of long-chain alkenes, followed by hydrogenation to produce the corresponding aldehyde.
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of long-chain hydrocarbons derived from natural sources like plant waxes. This process typically uses metal catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to tetratriacontanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: It can be reduced to tetratriacontanol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Condensation: Sodium hydroxide (NaOH), ethanol
Major Products Formed:
Oxidation: Tetratriacontanoic acid
Reduction: Tetratriacontanol
Condensation: β-hydroxy aldehydes or ketones
Applications De Recherche Scientifique
Tetratriacontanal has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain aldehydes and their reactions.
Biology: this compound is studied for its role in biological systems, particularly in the formation of waxes and other long-chain molecules in plants and animals.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals due to its long carbon chain.
Mécanisme D'action
The mechanism by which tetratriacontanal exerts its effects depends on the specific reaction or application:
Oxidation: In oxidation reactions, this compound is converted to tetratriacontanoic acid through the addition of oxygen atoms.
Reduction: During reduction, the aldehyde group is converted to a hydroxyl group, forming tetratriacontanol.
Condensation: In aldol condensation, this compound reacts with another carbonyl compound to form a β-hydroxy aldehyde or ketone, which can further undergo dehydration to form an α,β-unsaturated carbonyl compound.
Comparaison Avec Des Composés Similaires
Tetratriacontanal can be compared with other long-chain aldehydes such as hexatriacontanal (
C36H72O
) and octatriacontanal (C38H76O
). These compounds share similar chemical properties but differ in chain length, which affects their physical properties and reactivity. This compound is unique due to its specific chain length, which makes it suitable for certain applications where other long-chain aldehydes may not be as effective.Similar Compounds:
- Hexatriacontanal ( )
- Octatriacontanal ( )
- Dotriacontanal (
C32H64O
)
This compound stands out due to its balance of chain length and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
| 132912-09-5 | |
Formule moléculaire |
C34H68O |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
tetratriacontanal |
InChI |
InChI=1S/C34H68O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h34H,2-33H2,1H3 |
Clé InChI |
ZSRZISBVEUGQRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)

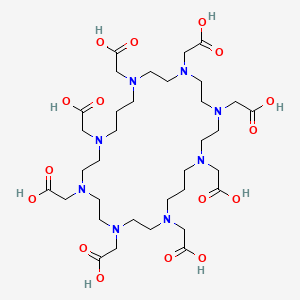
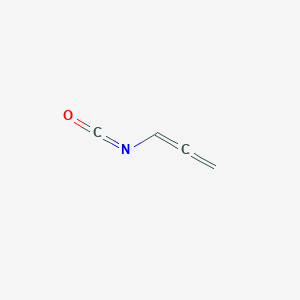
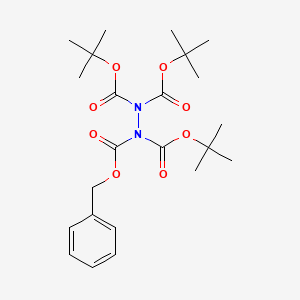

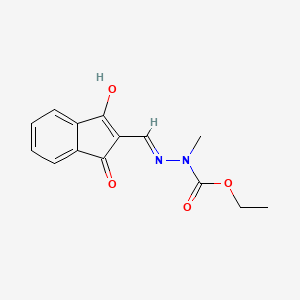
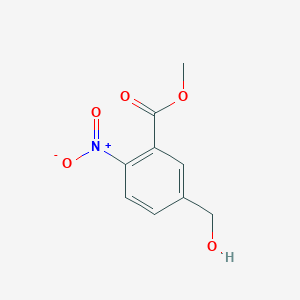
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
